molecular formula C21H25N5O B5431283 N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-methoxyaniline

N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-methoxyaniline

Cat. No. B5431283
M. Wt: 363.5 g/mol
InChI Key: BHOHNRUXSWQAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-methoxyaniline, also known as CP-471, 474 or CP-47, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications. It was first synthesized in the early 2000s as part of a research project to develop novel cannabinoid receptor agonists, and has since been the subject of numerous scientific studies.

Mechanism of Action

CP-47 exerts its effects by binding to the CB1 receptor and activating downstream signaling pathways. This leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
CP-47 has been shown to have a wide range of biochemical and physiological effects, including analgesic (pain-relieving), anti-inflammatory, and anti-anxiety properties. It has also been shown to have potential applications in the treatment of neurological disorders such as epilepsy and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-47 as a research tool is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation in a highly specific manner. However, one limitation of CP-47 is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are many potential future directions for research on CP-47. One area of interest is the development of novel CB1 agonists with improved pharmacological properties, such as longer half-lives and greater selectivity for specific CB1 subtypes. Another area of interest is the investigation of the potential therapeutic applications of CP-47 and other CB1 agonists in the treatment of neurological and psychiatric disorders. Finally, there is a need for further research into the mechanisms of CB1 receptor signaling and the downstream effects of CB1 activation.

Synthesis Methods

The synthesis of CP-47 involves a multi-step process that begins with the reaction of 2,6-dimethylphenylhydrazine with cyclopentanone to form 1-(2,6-dimethylphenyl)-1-cyclopentanone hydrazone. This intermediate is then reacted with sodium azide to form the corresponding tetrazole, which is subsequently coupled with 3-methoxyaniline to produce CP-47.

Scientific Research Applications

CP-47 has been the subject of extensive scientific research due to its potential therapeutic applications. It is a potent agonist of the cannabinoid receptor CB1, which is found primarily in the central nervous system and is involved in a wide range of physiological processes, including pain perception, appetite regulation, and mood.

properties

IUPAC Name

N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-3-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-15-8-6-9-16(2)19(15)26-20(23-24-25-26)21(12-4-5-13-21)22-17-10-7-11-18(14-17)27-3/h6-11,14,22H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOHNRUXSWQAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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